4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl-
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Overview
Description
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2,4-trimethyl-1H-1,2,3-triazole with sulfur sources such as thiourea or elemental sulfur in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethyl-1H-1,2,3-triazole: Lacks the thione group but shares the triazole core structure.
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-one: Contains a carbonyl group instead of a thione group.
Uniqueness
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with similar compounds lacking the thione group.
Biological Activity
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl- (CAS Registry Number: 64808-27-1) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antibacterial and anticonvulsant activities, supported by research findings and case studies.
- Molecular Formula: C5H9N3S
- Molecular Weight: 143.210 g/mol
- IUPAC Name: 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl-
The compound features a triazole ring with a thione functional group which contributes to its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular:
- Mechanism of Action: Triazoles are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase enzymes. This interference disrupts bacterial replication and transcription processes.
Case Studies
-
Study on Antibacterial Efficacy:
- A series of 1,2,4-triazole derivatives were synthesized and screened against various Gram-positive and Gram-negative bacteria.
- Results: Compounds with substitutions at the C-5 position showed enhanced activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 1 µg/mL to 32 µg/mL depending on the specific derivative tested .
-
Comparison of Triazole Derivatives:
Compound MIC (µg/mL) Bacterial Strain N-allyl derivative 3.25 Mycobacterium smegmatis Ciprofloxacin derivative 4 Mycobacterium tuberculosis Triazole with bromine at C-6 5 Bacillus subtilis
Anticonvulsant Activity
Recent studies have also evaluated the anticonvulsant potential of triazole derivatives:
Findings
-
Neurotoxicity Assessment:
- Compounds were tested using the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests.
- Significant anticonvulsant activity was observed in several derivatives with minimal neurotoxic effects.
- Docking Studies:
Summary of Biological Activities
The biological activities of 4H-1,2,3-Triazole-4-thione derivatives can be summarized as follows:
Activity Type | Mechanism of Action | Notable Findings |
---|---|---|
Antibacterial | Inhibition of DNA gyrase | Effective against MRSA and E. coli |
Anticonvulsant | Modulation of GABAergic pathways | Significant activity with low neurotoxicity |
Properties
CAS No. |
64808-27-1 |
---|---|
Molecular Formula |
C5H9N3S |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
2,3,5-trimethyltriazole-4-thione |
InChI |
InChI=1S/C5H9N3S/c1-4-5(9)7(2)8(3)6-4/h1-3H3 |
InChI Key |
APQPWZBITGAASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N(C1=S)C)C |
Origin of Product |
United States |
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